

An In-depth Technical Guide to the Chemical Structure of Alpha-Amanitin

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Compound of Interest

Compound Name: *Alpha-Amanitin*

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This guide provides a comprehensive technical overview of the chemical structure of **alpha-amanitin**, a potent cyclic octapeptide toxin. The document details its molecular architecture, the experimental protocols used for its structural elucidation, and its mechanism of action as a highly specific inhibitor of RNA polymerase II. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams.

Core Chemical Structure and Properties

Alpha-amanitin is a bicyclic octapeptide belonging to the amatoxin family of toxins, which are found in several species of the *Amanita* genus of mushrooms, most notably the death cap (*Amanita phalloides*).^[1] Its intricate structure is responsible for its high affinity and specific binding to eukaryotic RNA polymerase II, leading to the inhibition of messenger RNA synthesis and subsequent cell death.^[2]

The molecule consists of eight amino acid residues in a cyclic arrangement, with a crucial inner loop formed by a tryptathionine bridge—a thioether linkage between the tryptophan and cysteine residues.^[1] This bicyclic nature imparts significant conformational rigidity to the molecule. Key modified amino acids, including (2S,3R,4R)-4,5-dihydroxy-isoleucine and trans-4-hydroxy-proline, are critical for its potent inhibitory activity.^[1]

Molecular and Spectroscopic Data

The fundamental chemical and physical properties of **alpha-amanitin** are summarized in the table below.

Property	Value	Reference
IUPAC Name	2- [(1R,4S,8R,10S,13S,16S,27R, 34S)-34-[(2S)-butan-2-yl]-13- [(2R,3R)-3,4-dihydroxybutan-2- yl]-8,22-dihydroxy- 2,5,11,14,27,30,33,36,39- nonaoxo-27λ ⁴ -thia- 3,6,12,15,25,29,32,35,38- nonazapentacyclo[14.12.11.0 ⁶ , 10.0 ¹⁸ ,26.0 ¹⁹ ,24]nonatriaconta- 18(26),19(24),20,22-tetraen-4- yl]acetamide	PubChem CID 9543442
Chemical Formula	C ₃₉ H ₅₄ N ₁₀ O ₁₄ S	
Molecular Weight	918.97 g/mol	
CAS Number	23109-05-9	
Appearance	Solid	
Solubility	Soluble in water, ethanol, DMSO, DMF, methanol, and acetonitrile.	

Quantitative Structural Data

The precise three-dimensional structure of **alpha-amanitin** in complex with RNA polymerase II has been determined by X-ray crystallography (PDB ID: 1K83).[\[1\]](#)[\[3\]](#) This has provided invaluable insights into its mechanism of action. While a comprehensive list of all bond lengths, angles, and dihedrals is extensive and contained within the PDB file, the following table summarizes key structural parameters of the core bicyclic structure. Researchers can obtain the full set of coordinates and structural information directly from the Protein Data Bank.

Parameter	Description	Typical Values (Å or °)
Peptide Bonds	The C-N bond length within the amide linkages of the octapeptide backbone.	~1.33 Å
Tryptathionine Bridge	The C-S-C linkage forming the inner ring between tryptophan and cysteine.	C-S: ~1.8 Å, S-C: ~1.8 Å
Alpha-Carbon Geometry	Tetrahedral geometry around the alpha-carbons of the amino acid residues.	Bond angles ~109.5°
Dihedral Angles (ϕ , ψ)	Ramachandran angles defining the conformation of the peptide backbone.	Varies for each residue, contributing to the overall fold.

Experimental Protocols for Structural Elucidation and Analysis

The determination of **alpha-amanitin**'s complex structure has relied on a combination of sophisticated analytical techniques.

X-Ray Crystallography of Alpha-Amanitin in Complex with RNA Polymerase II

The following protocol is a generalized methodology based on the successful crystallization of the **alpha-amanitin**-RNA polymerase II complex.[\[1\]](#)

- **Protein Purification:** Purify RNA polymerase II from a suitable eukaryotic source (e.g., *Saccharomyces cerevisiae*) using established chromatographic techniques to achieve high purity.
- **Crystallization:** Grow crystals of RNA polymerase II using vapor diffusion (hanging or sitting drop) methods. This involves mixing the purified protein with a precipitant solution and allowing it to equilibrate, leading to the formation of ordered crystals.

- Soaking: Transfer the grown crystals to a cryoprotectant solution containing a saturating concentration of **alpha-amanitin** (e.g., 50 µg/mL).^[1] Allow the crystals to soak for a sufficient period (e.g., one week) to ensure complete binding of the toxin.^[1]
- Data Collection: Flash-freeze the soaked crystals in liquid nitrogen and mount them on a goniometer. Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data as the crystal is rotated.^[1]
- Structure Determination and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using molecular replacement with a known model of RNA polymerase II. Build the model of **alpha-amanitin** into the resulting electron density map and refine the entire structure to obtain the final atomic coordinates.^[1]

NMR Spectroscopy for Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming that the conformation of **alpha-amanitin** in solution is similar to that observed in the crystalline state.

- Sample Preparation: Dissolve a high-purity sample of **alpha-amanitin** in a suitable deuterated solvent (e.g., DMSO-d₆).
- 1D NMR Spectra Acquisition: Acquire one-dimensional ¹H and ¹³C NMR spectra to identify the chemical shifts of the protons and carbons in the molecule.
- 2D NMR Experiments: Perform a series of two-dimensional NMR experiments to establish connectivity and spatial relationships between atoms. This includes:
 - COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on adjacent carbons).
 - TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for sequencing the peptide and identifying the overall structure.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing key information about the three-dimensional folding of the peptide.
- Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data as input for molecular modeling software to calculate a family of structures consistent with the experimental data.

Purification of Alpha-Amanitin from Amanita phalloides

The following is a representative protocol for the extraction and purification of **alpha-amanitin** from its natural source.

- Extraction: Homogenize fresh or dried Amanita phalloides mushrooms in an extraction buffer (e.g., methanol/water/formic acid).[4]
- Solid-Phase Extraction (SPE): Pass the crude extract through a solid-phase extraction cartridge (e.g., Oasis HLB) to remove interfering substances and concentrate the amatoxins. [4]
- Preparative High-Performance Liquid Chromatography (HPLC): Perform preparative reverse-phase HPLC on the concentrated extract. Use a C18 column and a gradient of an appropriate mobile phase (e.g., water/acetonitrile with a modifier like formic acid) to separate the different amatoxins.[5][6]
- Fraction Collection and Analysis: Collect the fractions corresponding to the **alpha-amanitin** peak, which can be identified by its characteristic retention time and UV absorbance.
- Purity Assessment: Analyze the purity of the collected fraction using analytical HPLC. Lyophilize the pure fraction to obtain **alpha-amanitin** as a solid.

Mechanism of Action: Inhibition of RNA Polymerase

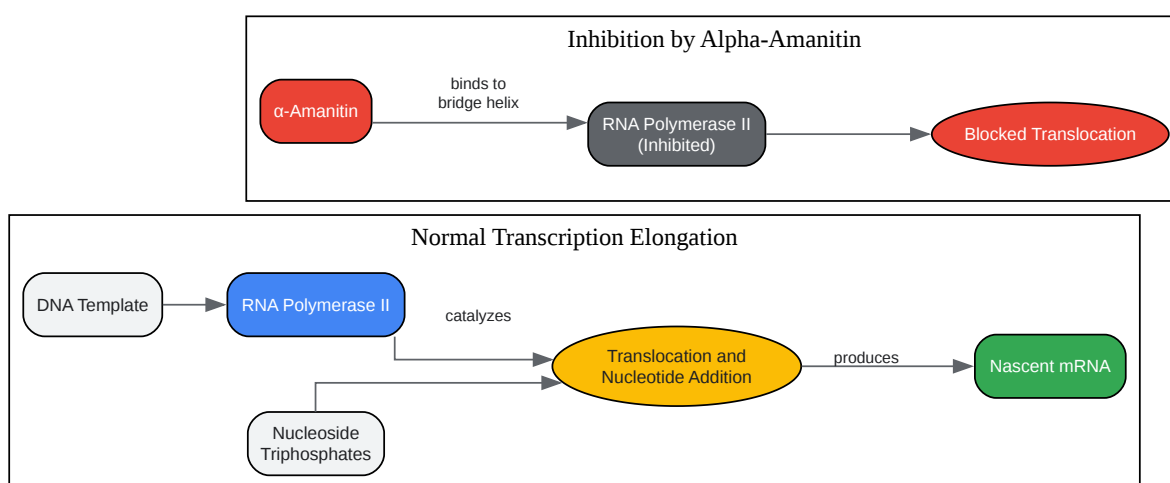
II

Alpha-amanitin exerts its potent toxicity by specifically binding to the largest subunit of RNA polymerase II (RPB1).[2] This binding does not occur at the active site for nucleotide addition but rather at a site that is critical for the enzyme's translocation along the DNA template.[1]

The toxin inserts into a pocket near the "bridge helix" of the enzyme, a flexible domain that is essential for the movement of the DNA and RNA through the polymerase during transcription. [1] The binding of **alpha-amanitin** restricts the movement of this bridge helix, thereby physically blocking the translocation of the polymerase and halting the elongation of the nascent mRNA chain.[1]

Signaling Pathway: Transcription Inhibition

The following diagram illustrates the inhibition of the transcription elongation pathway by **alpha-amanitin**.

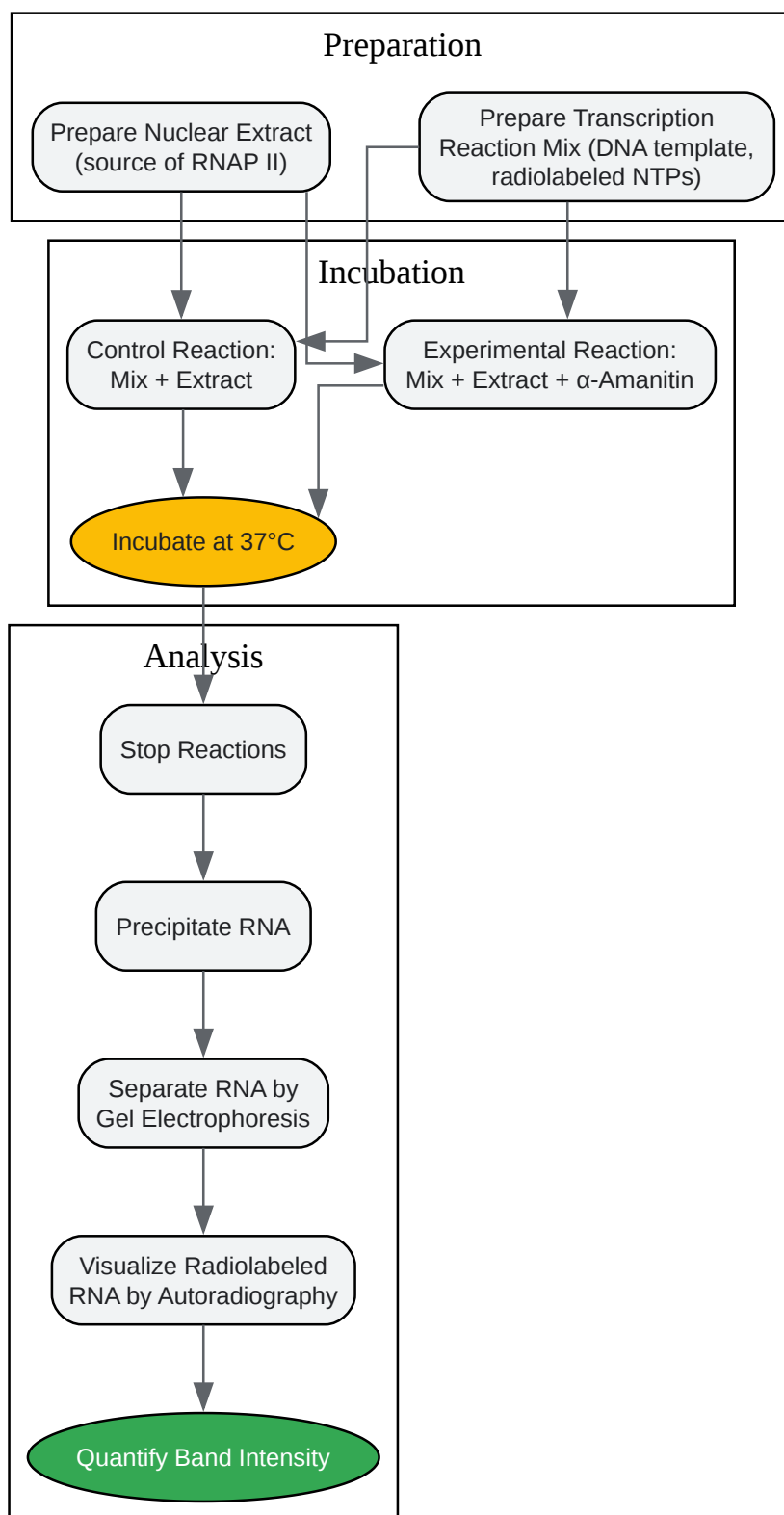


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Caption: Inhibition of RNA Polymerase II by **alpha-amanitin**.

Experimental Workflow: In Vitro Transcription Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of **alpha-amanitin** on RNA polymerase II in a cell-free system.



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Caption: Workflow for an in vitro transcription inhibition assay.

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